molecular formula C5H4N4O B174976 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 13521-25-0

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one

Cat. No. B174976
CAS RN: 13521-25-0
M. Wt: 136.11 g/mol
InChI Key: RBWFEMOYMLQPAV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound . It is a mancude organic heterobicyclic parent .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one involves several steps. A series of two N-substituted-3 (5)acyl4-ethoxycarbonyl-5 (3)substituted isomeric pyrazoles underwent ring closure with hydrazine and methylhydrazine to give the new anticipated N (1)-or N (2)alkyl-3,7-disubstituted pyrazolopyridazin-4 (5H)ones . The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones is conveniently performed by photochemical cyclization .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is complex and can be analyzed using various techniques .


Chemical Reactions Analysis

The chemical reactions of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one are diverse. For instance, the compound can undergo site-selective annulation of 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles .

Scientific Research Applications

Synthesis and Functionalization

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one compounds are synthesized through photochemical cyclization processes. This synthesis has been a subject of study, demonstrating methods to create 1,3-disubstituted and 1,3,5-trisubstituted derivatives. These compounds can undergo further functionalization, leading to the formation of various other substituted pyrazolo[3,4-d]pyridazines (Kaji et al., 1984).

Antibacterial and Antifungal Activities

Research has highlighted the antimicrobial properties of new pyrazolo[3,4-d]pyridazin derivatives. Specific compounds within this group have shown high antimicrobial activities against a range of Gram-negative and Gram-positive bacteria, as well as fungi, indicating potential uses in developing new antimicrobial agents (Akbas & Í. Berber, 2005).

Pharmaceutical Applications

In the realm of pharmaceutical research, pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives have been studied for their biological activities. For example, some compounds in this category have shown significant anti-inflammatory effects, with minimal ulcerogenic side effects. This indicates their potential as safer anti-inflammatory drugs (El-Tombary, 2013).

Heterocyclic Chemistry and Molecular Design

These compounds play a crucial role in heterocyclic chemistry, offering a versatile scaffold for the design of novel molecules. The structural diversity and potential for modification make them valuable in exploring new chemical spaces and designing compounds with desired biological activities (Donaire-Arias et al., 2022).

properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFEMOYMLQPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481984
Record name 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one

CAS RN

13521-25-0
Record name 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K KAJI, H NAGASHIMA, S NAGAO… - Chemical and …, 1984 - jstage.jst.go.jp
Cyclization of 2-substituted 5-[(ot-bromobenzylidenc) hydrazino)]-4-Chlor0-3 (2H)-pyridazinones (2) with potassium thioacetate, followed by deacetylation, provided new ring system …
Number of citations: 22 www.jstage.jst.go.jp
G Krajsovszky, A Gaal, N Haider, P Matyus - Journal of Molecular Structure …, 2000 - Elsevier
Reaction of 5-substituted-2-methyl-3(2H)-pyridazinones with diarylnitrile imines generated in situ has been shown to afford diarylpyrazolo[3,4-d]pyridazin-4(5H)-ones. Structures of the …
Number of citations: 23 www.sciencedirect.com
K MATSUO, M OHTA, K TANAKA - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
In the course of our synthetic studies on biologically active compounds using dimedone, tetronic acids, and tetramic acids,” we planned to synthesize 6-substituted 7, 8, 9, 10—…
Number of citations: 4 www.jstage.jst.go.jp
K KAJI, H NAGASHIMA, S NAGAO - jlc.jst.go.jp
Ring contraction of the 8~ oxo derivatives (4) to 5-substituted 3-phenyl-lH-pyrazol0 [3, 4-a’] pyridazin-4 (5H)-ones (6), through extrusion of ‘sulfur under basic or thermal conditions, was …
Number of citations: 0 jlc.jst.go.jp

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